molecular formula C24H25N3O4 B6061922 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone

Cat. No.: B6061922
M. Wt: 419.5 g/mol
InChI Key: PSWQBUQXBJRYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is classified as an intermediate or active pharmaceutical ingredient (API) under categories such as "Other Chemicals" and "Biochemical Reagents" . Its structure combines a 3,4-dihydro-2H-1,5-benzodioxepin moiety linked via an ethanone bridge to a piperazine ring substituted with a 1H-indole-2-carbonyl group.

Properties

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c28-23(15-17-6-7-21-22(14-17)31-13-3-12-30-21)26-8-10-27(11-9-26)24(29)20-16-18-4-1-2-5-19(18)25-20/h1-2,4-7,14,16,25H,3,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWQBUQXBJRYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)CC(=O)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5N4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxepin and indole intermediates, followed by their coupling with piperazine.

    Preparation of Benzodioxepin Intermediate: The benzodioxepin intermediate can be synthesized through a cyclization reaction involving a suitable precursor such as a catechol derivative and an appropriate dihalide under basic conditions.

    Preparation of Indole Intermediate: The indole intermediate is often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the benzodioxepin and indole intermediates with piperazine. This can be achieved through a nucleophilic substitution reaction, where the piperazine acts as a nucleophile, attacking an electrophilic carbonyl group on the indole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

2-Chloro-1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-sulfonyl)piperazin-1-yl]ethanone (CAS: 877963-90-1)
  • Structure : Replaces the indole-2-carbonyl group with a benzodioxepin-sulfonyl moiety.
  • Molecular Weight : 392.84 g/mol (C₁₅H₁₉ClN₂O₅S).
2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone (CAS: 850747-36-3)
  • Structure : Features a benzhydryl (diphenylmethyl) group on piperazine and a 5-methylindole.
  • Molecular Weight : 425.53 g/mol (C₂₈H₂₇N₃O).
  • Properties : The benzhydryl group increases lipophilicity, which may enhance blood-brain barrier penetration relative to the target compound .
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS: 63925-79-1)
  • Structure: Substitutes the ethanone bridge with a direct methanone linkage and a benzyl group on piperazine.
  • Molecular Weight : 319.39 g/mol (C₂₁H₂₁N₃O).
  • Properties: The absence of the ethanone spacer may reduce conformational flexibility, impacting receptor interactions .

Comparative Data Table

Compound Core Structure Modifications Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound Benzodioxepin + Indole-carbonyl piperazine ~439.48* Ethanone bridge, indole-carbonyl Intermediate/API (hypothesized)
Compound A Benzodioxepin-sulfonyl + Chloroacetyl 392.84 Sulfonyl, chloroacetyl Not specified
Compound B Benzhydryl-piperazine + 5-methylindole 425.53 Benzhydryl, methylindole Not specified
Compound C Benzyl-piperazine + Indole-methanone 319.39 Benzyl, methanone linkage Potential receptor ligand

*Calculated based on formula C₂₄H₂₃N₃O₄.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.